molecular formula C9H6BrNO4 B13442368 2-Bromo-3-nitrocinnammic acid

2-Bromo-3-nitrocinnammic acid

Cat. No.: B13442368
M. Wt: 272.05 g/mol
InChI Key: YVIPHEFDFFMCKZ-SNAWJCMRSA-N
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Description

2-Bromo-3-nitrocinnammic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, where the bromine and nitro groups are substituted at the 2nd and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrocinnammic acid typically involves the bromination and nitration of cinnamic acid. The bromination process can be carried out using bromine in the presence of a solvent like dichloromethane at room temperature

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitrocinnammic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed:

    Reduction: 2-Bromo-3-aminocinnammic acid.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-Bromo-3-nitrocinnammic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrocinnammic acid involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-3-nitrobenzoic acid
  • 3-Bromo-2-nitrobenzoic acid
  • 2-Bromo-4-nitrocinnammic acid

Comparison: 2-Bromo-3-nitrocinnammic acid is unique due to the specific positioning of the bromine and nitro groups, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

(E)-3-(2-bromo-3-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6BrNO4/c10-9-6(4-5-8(12)13)2-1-3-7(9)11(14)15/h1-5H,(H,12,13)/b5-4+

InChI Key

YVIPHEFDFFMCKZ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C=CC(=O)O

Origin of Product

United States

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